3,27-Dihydroxy-20(29)-lupen-28-oic acid methyl ester
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Overview
Description
3,27-Dihydroxy-20(29)-lupen-28-oic acid methyl ester is a natural product found in Peganum nigellastrum with data available.
Scientific Research Applications
DNA Topoisomerase II Inhibition
3,27-Dihydroxy-20(29)-lupen-28-oic acid methyl ester has been identified as a DNA topoisomerase II inhibitor. This compound, isolated from the roots of Peganum nigellastrum, demonstrated inhibitory activity with an IC50 value of 8.9 μM/mL (Ma, Hano, Nomura, & Chen, 2000).
Cytotoxic Activity
This compound has been studied for its cytotoxic activity. Synthesis and activity analysis of a related compound, N-[3-oxo-20(29)-lupen-28-oyl]-glycine, showed notable cytotoxic activity against various human cancer cell lines, indicating the potential of lupen-28-oic acid derivatives in cancer research (Zhang Xiao, 2011).
Antimicrobial and Antitumor Properties
Another study on triterpenoids from Helicteres angustifolia, which includes compounds similar to this compound, revealed significant cytotoxic activities against human cancer cell lines. This suggests the potential of such compounds in developing antitumor agents (Pan, Chen, Lee, & Chen, 2008).
Antifeedant Activity
Additionally, derivatives of betulinic acid, a related lupane-type triterpenoid, have shown antifeedant activity against agricultural pests. This highlights the potential of lupen-28-oic acid derivatives in agricultural applications (Jagadeesh et al., 1998).
Stereochemistry Determination
Research on the absolute stereochemistry of lupane triterpenoids, including this compound, has been pivotal in understanding their biological activities. This research is crucial for the development of pharmacologically active compounds (Ma et al., 2004).
Properties
Molecular Formula |
C31H50O4 |
---|---|
Molecular Weight |
486.7 g/mol |
IUPAC Name |
methyl (1R,3aS,5aS,5bR,7aR,9R,11aR,11bR,13aR,13bR)-9-hydroxy-5a-(hydroxymethyl)-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate |
InChI |
InChI=1S/C31H50O4/c1-19(2)20-10-15-30(26(34)35-7)16-17-31(18-32)21(25(20)30)8-9-23-28(5)13-12-24(33)27(3,4)22(28)11-14-29(23,31)6/h20-25,32-33H,1,8-18H2,2-7H3/t20-,21+,22-,23+,24+,25+,28-,29+,30-,31-/m0/s1 |
InChI Key |
UEBDDJDCLTYODS-VAPIBPPKSA-N |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@H](C([C@@H]5CC[C@]4([C@@]3(CC2)CO)C)(C)C)O)C)C(=O)OC |
SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)CO)C)(C)C)O)C)C(=O)OC |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)CO)C)(C)C)O)C)C(=O)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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